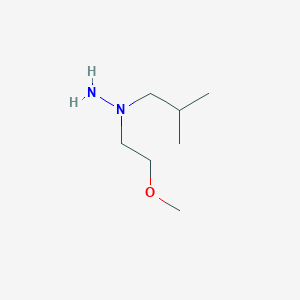

1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of hydrazines, like the specific compound 1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine, involves reactions that generate hydrazine derivatives through various methodologies. One notable approach includes the reaction of lithio-derivatives of methoxyallenes with aldehyde hydrazones, leading to α-allenyl hydrazines under certain conditions. These compounds can further transform into N-dialkylamino-3-methoxy-3-pyrrolines, demonstrating the complex pathways involved in synthesizing hydrazine derivatives (Breuil-Desvergnes & Goré, 2001).

Molecular Structure Analysis The molecular structure of hydrazine derivatives is influenced by the reactions they undergo. For instance, the synthesis of N-dialkylamino-3-methoxy-3-pyrrolines from α-allenyl hydrazines and their subsequent transformation into various pyrrolines and pyrroles provides insights into the structural dynamics of these compounds. These transformations are crucial for understanding the molecular structure and potential reactivity of hydrazine derivatives.

Chemical Reactions and Properties Hydrazine derivatives participate in various chemical reactions, showcasing their reactivity and utility in organic synthesis. For example, regioselective synthesis of pyrazolo[4,3-c]quinolin-4-ones from 3-acyl-4-methoxy-1-methylquinolinones and hydrazines demonstrates the potential for creating complex heterocyclic compounds through the manipulation of hydrazine derivatives (Chimichi, Boccalini, & Matteucci, 2008).

Aplicaciones Científicas De Investigación

Fluorescent Probes for Hydrazine Detection

Hydrazine is extensively used in various industries, including as a precursor for pharmaceutics and rocket propellant. Due to its toxicity and environmental impact, detecting hydrazine is crucial. Research has led to the development of fluorescent probes for hydrazine detection, utilizing mechanisms like ortho-methoxy-methyl-ether (o-MOM) assisted hydrazone formation and retro-aza-Henry type reactions for high selectivity and sensitivity in environmental and biological samples (Jung et al., 2019; Jung et al., 2019).

Synthesis of Novel Compounds

Hydrazine derivatives have been explored for the synthesis of new compounds with potential applications in medicine and agriculture. For instance, the reaction of hydrazine with other chemical agents has led to the development of novel analogues and derivatives with varied biological activities (Ehler et al., 1977; Bharti et al., 2010).

Environmental Monitoring

Hydrazine derivatives are used in the development of analytical methods for monitoring environmental pollutants, such as aldehydes in air samples. These methods employ hydrazine reagents for sensitive and selective detection, offering improvements over traditional techniques (Kempter et al., 2002).

Antimicrobial Activities

Research into hydrazine derivatives has also uncovered their potential antimicrobial properties. Synthesis and evaluation of novel compounds containing hydrazine units have shown effectiveness against various bacterial and fungal pathogens, suggesting possible applications in developing new antimicrobial agents (Shehadi et al., 2022; Rashdan et al., 2022).

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-1-(2-methylpropyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-7(2)6-9(8)4-5-10-3/h7H,4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSBSPYGNIISKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCOC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)

![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)

![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)

![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)

![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)